molecular formula C9H5BrN2O2 B11859200 7-Bromo-5-nitroisoquinoline

7-Bromo-5-nitroisoquinoline

Cat. No.: B11859200
M. Wt: 253.05 g/mol
InChI Key: AFCAXUDCBMAYMO-UHFFFAOYSA-N
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Description

7-Bromo-5-nitroisoquinoline is an organic compound with the molecular formula C9H5BrN2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-nitroisoquinoline typically involves a multi-step process. One common method starts with isoquinoline, which undergoes bromination and nitration reactions. Here is a detailed procedure:

    Bromination: Isoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C. N-bromosuccinimide is added to the solution while maintaining the temperature between -22°C and -26°C. The mixture is stirred for several hours, resulting in the formation of 5-bromoisoquinoline.

    Nitration: The brominated product is then subjected to nitration. Potassium nitrate is added to the reaction mixture at a temperature below -10°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-nitroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

    Substitution: Various substituted isoquinolines.

    Reduction: 7-Bromo-5-aminoisoquinoline.

    Oxidation: Different oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

7-Bromo-5-nitroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    8-Nitroisoquinoline: Has the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness

7-Bromo-5-nitroisoquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications. Its specific substitution pattern allows for targeted modifications and functionalization in synthetic chemistry.

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

7-bromo-5-nitroisoquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-6-5-11-2-1-8(6)9(4-7)12(13)14/h1-5H

InChI Key

AFCAXUDCBMAYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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